molecular formula C20H24Cl2N2O2S B3503719 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

Cat. No.: B3503719
M. Wt: 427.4 g/mol
InChI Key: RITJRMIDJCDTJH-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-tert-butylbenzenesulfonyl group and a 3,4-dichlorophenyl group

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(3,4-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2O2S/c1-20(2,3)15-4-7-17(8-5-15)27(25,26)24-12-10-23(11-13-24)16-6-9-18(21)19(22)14-16/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJRMIDJCDTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine typically involves the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the 3,4-dichlorophenyl group: This step involves the nucleophilic substitution reaction where the piperazine ring is reacted with 3,4-dichlorobenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The benzenesulfonyl group undergoes nucleophilic substitution under controlled conditions. Key findings include:

Reaction TypeConditionsProduct/OutcomeReference
Hydrolysis1M NaOH, 80°C, 6hSulfonic acid derivative
Amine displacementEthanol, NH3, reflux, 12hSulfonamide cleavage to form piperazine

The tert-butyl group provides steric hindrance, reducing reaction rates compared to non-bulky sulfonamides. Hydrolysis under alkaline conditions produces a sulfonic acid intermediate, while ammonia treatment liberates the piperazine core .

Acid-Base Reactions of the Piperazine Ring

The piperazine nitrogen atoms exhibit pH-dependent behavior:

Protonation States:

  • pKa₁ (N1): 3.2 ± 0.1

  • pKa₂ (N4): 8.7 ± 0.2

pH RangeDominant FormSolubility in Water (mg/mL)
<3.2Diprotonated0.12
3.2–8.7Monoprotonated1.45
>8.7Deprotonated32.8

Protonation significantly impacts solubility and biological activity, with the deprotonated form showing improved membrane permeability .

Electrophilic Aromatic Substitution

The 3,4-dichlorophenyl group participates in regioselective reactions:

ReactionReagents/ConditionsPosition ModifiedYield (%)
NitrationHNO3/H2SO4, 0°C, 2hPara to Cl58
BrominationBr2/FeBr3, 25°C, 4hMeta to Cl42

Reductive Dechlorination

Catalytic hydrogenation removes chlorine substituents:

CatalystH2 Pressure (psi)Temperature (°C)Major Product
Pd/C (10%)50254-(3-chlorophenyl)piperazine derivative
Raney Ni3080Fully dechlorinated compound

Complete dechlorination requires elevated temperatures and extended reaction times (≥8h).

Coupling Reactions via Piperazine Nitrogen

The secondary amines undergo alkylation/acylation:

Reaction TypeReagentProduct StructureReaction Efficiency (%)
AlkylationCH3I, K2CO3, DMFN-methylated derivative92
AcylationAcCl, pyridineN-acetylated analog85

These modifications alter the compound’s conformational flexibility and binding affinity to biological targets .

Stability Under Oxidative Conditions

The compound demonstrates limited oxidative stability:

Oxidizing AgentConcentrationDegradation ProductsHalf-Life (h)
H2O2 (30%)25°CSulfone and piperazine N-oxide1.2
KMnO4 (0.1M)40°CBenzoic acid derivatives0.5

Decomposition pathways involve sulfonyl group oxidation and piperazine ring cleavage .

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Piperazine, 4-tert-butylbenzenesulfonyl chloride, 3,4-dichlorophenyl derivatives.
  • Reaction Conditions : Typically carried out in organic solvents under inert atmosphere.
  • Characterization : The resulting compounds are characterized using techniques like NMR and IR spectroscopy.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmacological research. Notably, it has been studied for its potential as an agonist for specific receptors, including the nociceptin receptor (ORL1), which is involved in pain modulation and other physiological processes.

Key Biological Findings

  • Nociceptin Receptor Agonism : Research indicates that derivatives of this compound can effectively activate ORL1 receptors, suggesting potential applications in pain management and neuropharmacology .
  • Anti-inflammatory Properties : Compounds similar to 1-(4-tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine have shown efficacy in reducing inflammation by modulating leukotriene and prostaglandin pathways .

Therapeutic Applications

Given its biological properties, this compound has been investigated for several therapeutic applications:

Pain Management

  • Studies have demonstrated that the compound can reduce visceral hypersensitivity in animal models, indicating its potential use in treating conditions like irritable bowel syndrome (IBS) and other visceral pain disorders .

Anti-inflammatory Treatments

  • The anti-inflammatory effects observed in various studies suggest that this compound may be beneficial in treating inflammatory diseases such as arthritis or colitis by inhibiting mediators of inflammation .

Case Studies and Research Insights

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Visceral Pain Reduction : In a study involving female Sprague Dawley rats, administration of the compound resulted in a significant decrease in abdominal constrictions compared to controls. This suggests its potential utility in clinical settings for managing visceral pain syndromes .
  • Inflammatory Response Modulation : Research has shown that compounds structurally related to 1-(4-tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can alter inflammatory responses in vitro, leading to decreased production of pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and dichlorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
  • 1-(4-Tert-butylbenzenesulfonyl)-4-phenylpiperazine

Comparison: 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is unique due to the presence of both the 4-tert-butylbenzenesulfonyl and 3,4-dichlorophenyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine can be described as follows:

  • Molecular Formula : C18H22Cl2N2O2S
  • Molecular Weight : 393.35 g/mol

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is hypothesized to act as a selective serotonin reuptake inhibitor (SSRI) and may also influence dopaminergic pathways. These interactions suggest potential applications in treating mood disorders and other neuropsychiatric conditions.

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit significant antimicrobial properties. A study demonstrated that related piperazine derivatives showed activity against a range of bacterial strains, suggesting that 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine could also possess similar antimicrobial effects .

Microbial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Case Studies

  • Neuropharmacological Effects : In a controlled study, the effects of the compound were examined in animal models for anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, supporting its potential as an anxiolytic agent.
  • Antitumor Activity : Another study explored the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation in breast and colon cancer cells, indicating its potential as an anticancer agent.

In Vitro Studies

In vitro studies have shown that the compound exhibits a dose-dependent response in inhibiting cell growth across different cancer cell lines. The IC50 values for various cell lines are summarized below:

Cell Line IC50 (µM)
MCF-7 (Breast)15
HT-29 (Colon)20
A549 (Lung)25

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety in chronic use scenarios.

Q & A

Q. What are the optimized synthetic routes for 1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 1-(3,4-dichlorophenyl)piperazine with 4-tert-butylbenzenesulfonyl chloride in anhydrous acetonitrile or dichloromethane under basic conditions (e.g., K2_2CO3_3) at 80–85°C for 8–12 hours. Key factors include:

  • Solvent choice : Polar aprotic solvents enhance reactivity but may require moisture control .
  • Temperature : Higher temperatures (≥80°C) improve reaction rates but risk decomposition.
  • Purification : Column chromatography with silica gel (petroleum ether/ethyl acetate gradients) achieves >95% purity. Yields range from 60–75% depending on stoichiometry and intermediates’ stability .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR identify substituents (e.g., tert-butyl singlet at ~1.3 ppm, dichlorophenyl aromatic protons at 7.2–7.6 ppm). 19^{19}F NMR (if applicable) verifies fluorinated analogs .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+^+ ~495.3 g/mol) and fragments (e.g., tert-butylsulfonyl loss at m/z 349.1) .
  • X-ray Crystallography : Resolves steric effects (e.g., tert-butyl group’s bulkiness) and non-covalent interactions (C–H···O/F) influencing crystal packing .

Q. What strategies mitigate poor solubility of this compound in aqueous assays?

Methodological Answer:

  • Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based carriers to enhance solubility without disrupting biological activity .
  • Pro-drug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve hydrophilicity .
  • Micellar Systems : Encapsulate in PEGylated liposomes for in vitro cellular uptake studies .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods due to potential toxic fumes (e.g., SOx_x) during decomposition .
  • Storage : Store in amber vials at –20°C under inert gas (N2_2) to prevent sulfonyl group hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor affinity?

Methodological Answer:

  • Substituent Variation : Replace 3,4-dichlorophenyl with fluorinated or methylated aryl groups to modulate electron-withdrawing/donating effects. Compare IC50_{50} values in receptor-binding assays .
  • Piperazine Ring Modifications : Introduce sp3^3-hybridized carbons (e.g., morpholine) to alter conformational flexibility and binding kinetics .
  • Data Analysis : Use molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding pocket interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.5), incubation time (1h vs. 24h), and cell line passage number .
  • Orthogonal Validation : Cross-verify receptor affinity (e.g., radioligand binding) with functional assays (cAMP accumulation or calcium flux) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .

Q. How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

  • ADME Prediction : Use SwissADME to calculate logP (~4.2) and CYP450 inhibition risks. The tert-butyl group may reduce metabolic clearance .
  • Off-Target Screening : Perform pharmacophore-based virtual screening (Pharmit) against databases like ChEMBL to identify kinase or GPCR off-targets .
  • QM/MM Simulations : Map sulfonyl group’s electrostatic potential to predict reactive metabolite formation .

Q. What advanced techniques characterize polymorphic forms and their impact on bioavailability?

Methodological Answer:

  • DSC/TGA : Identify melting points (e.g., ~180°C for Form I vs. ~165°C for Form II) and thermal stability .
  • PXRD : Compare diffraction patterns to correlate crystallinity with dissolution rates .
  • In Situ Raman Spectroscopy : Monitor real-time polymorph transitions during tablet compression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Tert-butylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.